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Compound of Interest

Compound Name: JNJ-10258859

Cat. No.: B1672989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phosphodiesterase (PDE) selectivity

profile of JNJ-10258859, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).

This document summarizes key quantitative data, details relevant experimental methodologies,

and visualizes the associated signaling pathways to support further research and development

efforts.

Core Compound Information

IUPAC Name

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-[5-(4-

methoxyphenyl)pyrimidin-2-yl]-3,4-dihydro-1H-

pyrrolo[3,4-b]quinolin-9-one[1]

CAS Number 374927-03-4[1]

Molecular Formula C₃₀H₂₄N₄O₃[1]

Molecular Weight 488.5 g/mol [1]

Quantitative Selectivity Profile
JNJ-10258859 demonstrates high potency for PDE5 and significant selectivity against other

phosphodiesterase families. The inhibitory effects were determined using enzymes partially

purified from human tissues.
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Phosphodiesterase
Isozyme

Inhibition Constant (Kᵢ)
Selectivity vs. PDE5 (Fold
Difference)

PDE1 >5,000 nM ≥22,000

PDE2 >5,000 nM ≥22,000

PDE3 >5,000 nM ≥22,000

PDE4 >5,000 nM ≥22,000

PDE5 0.23 nM 1

PDE6 6.21 nM 27

Data sourced from Qiu Y, et al. European Journal of Pharmacology. 2003.

Signaling Pathway
JNJ-10258859 exerts its effects by modulating the nitric oxide (NO)/cyclic guanosine

monophosphate (cGMP) signaling pathway. This pathway is crucial in various physiological

processes, including the regulation of smooth muscle tone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1672989?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Intracellular Space

Nitric Oxide (NO)
Source

Nitric Oxide (NO)

Diffusion

Soluble Guanylyl
Cyclase (sGC)

Activates

cGMP

Converts

GTP

Phosphodiesterase 5
(PDE5)

Hydrolyzed by

Protein Kinase G
(PKG)

Activates

5'-GMP
(Inactive)

Smooth Muscle
Relaxation

Leads to

JNJ-10258859

Inhibits

Click to download full resolution via product page

Caption: The NO/cGMP signaling pathway and the inhibitory action of JNJ-10258859.
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Experimental Protocols
While the specific, detailed protocol from the primary characterization study of JNJ-10258859
is not publicly available, the following sections describe representative and widely accepted

methodologies for determining phosphodiesterase selectivity and the cellular effects of PDE

inhibitors.

In Vitro Phosphodiesterase Inhibition Assay
(Radiometric)
This method is a common approach to determine the inhibitory activity of a compound against

various PDE isozymes.
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Caption: Workflow for a radiometric phosphodiesterase inhibition assay.
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Methodology:

Enzyme Preparation: Partially purified phosphodiesterase isozymes (PDE1-6) are obtained

from human tissues or recombinant expression systems.

Reaction Mixture: The assay is typically conducted in a buffer solution (e.g., 40 mM Tris-HCl,

pH 8.0, with MgCl₂).

Inhibition Assay:

Varying concentrations of JNJ-10258859 are pre-incubated with a fixed amount of a

specific PDE isozyme for a defined period (e.g., 15-30 minutes) at a controlled

temperature (e.g., 30°C).

The enzymatic reaction is initiated by adding a radiolabeled substrate, such as [³H]-cGMP.

The reaction is allowed to proceed for a specific time, ensuring it remains within the linear

range of enzyme activity.

Reaction Termination: The reaction is stopped, often by boiling the mixture or adding a

denaturing agent.

Product Separation: The product of the reaction, [³H]-5'-GMP, is separated from the

unreacted substrate, [³H]-cGMP. This is commonly achieved using anion-exchange

chromatography, where the negatively charged 5'-GMP binds to the resin while the cyclic

GMP does not.

Quantification: The amount of [³H]-5'-GMP produced is quantified using liquid scintillation

counting.

Data Analysis: The percentage of inhibition for each concentration of JNJ-10258859 is

calculated relative to a control reaction without the inhibitor. The IC₅₀ value (the

concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting

the data to a dose-response curve. The Ki is then calculated from the IC₅₀ using the Cheng-

Prusoff equation, which accounts for the substrate concentration and the enzyme's

Michaelis-Menten constant (Km).
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Cell-Based cGMP Accumulation Assay
This assay format evaluates the effect of the inhibitor in a cellular context, providing a more

physiologically relevant measure of potency.

Methodology:

Cell Culture: A suitable cell line that expresses PDE5 and soluble guanylyl cyclase (e.g.,

RFL-6 rat lung fibroblasts) is cultured in appropriate media.

Pre-incubation with Inhibitor: The cells are pre-incubated with various concentrations of JNJ-
10258859 for a set period.

Stimulation of cGMP Production: cGMP production is stimulated by adding a nitric oxide

(NO) donor, such as sodium nitroprusside (SNP) or S-nitroso-N-acetylpenicillamine (SNAP).

This activates soluble guanylyl cyclase, leading to the conversion of GTP to cGMP.

Cell Lysis and cGMP Measurement: After stimulation, the reaction is stopped, and the cells

are lysed. The intracellular concentration of cGMP is then measured using a competitive

enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

Data Analysis: The potentiation of NO-induced cGMP accumulation by JNJ-10258859 is

quantified. The EC₅₀ value (the concentration of the compound that produces 50% of the

maximal response) is determined from the dose-response curve. This provides a measure of

the compound's potency in a cellular environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1672989#jnj-10258859-selectivity-profile-against-
other-phosphodiesterases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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